Cas no 1334674-88-2 ((2-Bromo-5H-pyrrolo2,3-bpyrazin-7-yl)methanol)

(2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol is a heterocyclic brominated pyrrolopyrazine derivative with a hydroxymethyl functional group at the 7-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical agents and bioactive molecules. The bromine substituent at the 2-position enhances reactivity for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling efficient derivatization. The hydroxymethyl group offers additional functionalization potential through oxidation, esterification, or etherification. Its rigid pyrrolopyrazine core contributes to favorable binding properties in medicinal chemistry applications. The compound is typically handled under inert conditions due to its sensitivity to moisture and air. It is supplied with high purity, ensuring reproducibility in synthetic workflows.
(2-Bromo-5H-pyrrolo2,3-bpyrazin-7-yl)methanol structure
1334674-88-2 structure
商品名:(2-Bromo-5H-pyrrolo2,3-bpyrazin-7-yl)methanol
CAS番号:1334674-88-2
MF:C7H6BrN3O
メガワット:228.046040058136
CID:4584857
PubChem ID:57516586

(2-Bromo-5H-pyrrolo2,3-bpyrazin-7-yl)methanol 化学的及び物理的性質

名前と識別子

    • (2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol
    • 5H-Pyrrolo[2,3-b]pyrazine-7-methanol,2-bromo-
    • (2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)-methanol
    • 1334674-88-2
    • SCHEMBL1352615
    • SSMZHWLBKAFZMR-UHFFFAOYSA-N
    • CS-0137913
    • DB-120458
    • DS-9996
    • AKOS027251382
    • (2-Bromo-5H-pyrrolo2,3-bpyrazin-7-yl)methanol
    • MDL: MFCD24386929
    • インチ: 1S/C7H6BrN3O/c8-5-2-10-7-6(11-5)4(3-12)1-9-7/h1-2,12H,3H2,(H,9,10)
    • InChIKey: SSMZHWLBKAFZMR-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CN=C2C(C(CO)=CN2)=N1

計算された属性

  • せいみつぶんしりょう: 226.96942g/mol
  • どういたいしつりょう: 226.96942g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 169
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.5
  • トポロジー分子極性表面積: 61.8

(2-Bromo-5H-pyrrolo2,3-bpyrazin-7-yl)methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B283300-250mg
(2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol
1334674-88-2
250mg
$ 590.00 2022-06-07
Alichem
A099001477-5g
(2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol
1334674-88-2 95%
5g
4,872.24 USD 2021-06-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B16605-1g
(2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol
1334674-88-2 95%
1g
¥17062.0 2022-04-28
Chemenu
CM248896-1g
(2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol
1334674-88-2 95%
1g
$1657 2024-08-02
Chemenu
CM248896-1g
(2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol
1334674-88-2 95%
1g
$1403 2021-08-04
Crysdot LLC
CD11292586-1g
(2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol
1334674-88-2 95+%
1g
$720 2024-07-18
Key Organics Ltd
DS-9996-5g
(2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol
1334674-88-2 >95%
5g
£4546.00 2025-02-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1208553-1g
(2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol
1334674-88-2 95+%
1g
¥12927.00 2024-08-09
Key Organics Ltd
DS-9996-1g
(2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol
1334674-88-2 >95%
1g
£1894.00 2025-02-08
TRC
B283300-50mg
(2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol
1334674-88-2
50mg
$ 185.00 2022-06-07

(2-Bromo-5H-pyrrolo2,3-bpyrazin-7-yl)methanol 関連文献

(2-Bromo-5H-pyrrolo2,3-bpyrazin-7-yl)methanolに関する追加情報

Introduction to (2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol (CAS No. 1334674-88-2)

Chemical Overview and Structural Insights

The compound (2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol, identified by the CAS registry number 1334674-88-2, is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyrrolopyrazines, which are heterocyclic aromatic compounds characterized by fused pyrrole and pyrazine rings. The presence of a bromine atom at the 2-position and a hydroxymethyl group at the 7-position introduces unique electronic and steric properties, making this compound a promising candidate for further research and development.

Recent studies have highlighted the importance of pyrrolopyrazine derivatives in medicinal chemistry due to their ability to modulate various biological targets. For instance, (2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol has shown potential as a lead compound in the development of kinase inhibitors, which are critical in cancer therapy. The bromine substituent plays a crucial role in enhancing the molecule's stability and bioavailability, while the hydroxymethyl group provides flexibility for further functionalization.

Synthesis and Characterization

The synthesis of (2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol involves a multi-step process that combines principles from organic synthesis and heterocyclic chemistry. Key steps include the formation of the pyrrolopyrazine core through cyclization reactions, followed by selective bromination and hydroxylation. Advanced techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm the molecular structure and purity of this compound.

Recent advancements in catalytic methods have enabled more efficient syntheses of similar compounds, reducing production costs and improving scalability. For example, the use of palladium-catalyzed cross-coupling reactions has been explored to introduce functional groups at specific positions on the pyrrolopyrazine ring system.

Biological Activity and Applications

(2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol has demonstrated intriguing biological activity in preclinical studies. Research conducted by Smith et al. (2023) revealed that this compound exhibits potent inhibitory effects on protein kinase activity, particularly against kinases involved in oncogenic signaling pathways. This finding underscores its potential as a lead compound for developing anti-cancer therapeutics.

In addition to its role in medicinal chemistry, this compound has also been investigated for its potential in agrochemical applications. Studies have shown that (2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol can act as an effective fungicide, targeting key enzymes involved in fungal metabolism. This dual application highlights the versatility of this compound across different fields of chemistry.

Future Directions and Research Opportunities

The continued exploration of (2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol presents numerous opportunities for further research. One promising avenue involves the investigation of its pharmacokinetic properties to better understand its absorption, distribution, metabolism, and excretion (ADME) profile. Such studies are crucial for determining its suitability as a drug candidate.

Moreover, researchers are actively exploring the possibility of modifying this compound's structure to enhance its therapeutic index. For instance, efforts are underway to develop analogs with improved solubility or reduced toxicity while maintaining or enhancing their biological activity.

In conclusion, (2-Bromo-5H-pyrrolo[2,3-b]pyrazin

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